N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide
Description
This compound features a benzimidazole core linked via an ethyl group to an acetamide moiety substituted with a 5-bromoindole group. The benzimidazole and indole rings contribute to π-π stacking and hydrogen-bonding interactions, while the bromine atom enhances electrophilic reactivity and binding affinity. Its molecular formula is C21H18BrN3O, with a molecular weight of approximately 426.31 g/mol .
Properties
Molecular Formula |
C19H17BrN4O |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN4O/c20-14-5-6-17-13(11-14)8-10-24(17)12-19(25)21-9-7-18-22-15-3-1-2-4-16(15)23-18/h1-6,8,10-11H,7,9,12H2,(H,21,25)(H,22,23) |
InChI Key |
BQQNNIHXAKBHEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its equivalents like trimethyl orthoformate.
Formation of Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the benzimidazole and indole moieties through an acetamide linkage. This can be achieved by reacting 2-(5-bromo-1H-indol-1-yl)acetic acid with 2-(1H-1,3-benzimidazol-2-yl)ethylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atom.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced benzimidazole derivatives, and various substituted indole compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biological processes involving benzimidazole and indole moieties.
Medicine: The compound may exhibit pharmacological activities such as antimicrobial, anticancer, and antiviral properties
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole and Benzimidazole Moieties
2-(5-Bromo-1H-indol-1-yl)-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide
- Key Differences : Replaces the benzimidazole with a 5-methoxyindole group.
- Impact: The methoxy group increases lipophilicity and may alter metabolic stability.
- Molecular Formula : C21H20BrN3O2 (MW: 426.31 g/mol).
2-(3-Benzyl-5-bromo-1H-indol-1-yl)-N-hydroxyacetamide
- Key Differences : Features a benzyl group at the indole 3-position and a hydroxylamine substituent on the acetamide.
- The hydroxylamine enhances solubility but may reduce stability due to oxidative susceptibility .
- Molecular Formula : C17H15BrN2O2 (MW: 361.22 g/mol).
2-(5-Bromo-3-formyl-1H-indol-1-yl)-N-(2-furylmethyl)acetamide
- Key Differences : Contains a formyl group at the indole 3-position and a furylmethyl group on the acetamide.
- Molecular Formula : C17H14BrN3O3 (MW: 388.22 g/mol).
Functional Group Modifications in Benzimidazole Derivatives
N-((2-(5-Chloro-1H-benzimidazol-2-yl)phenylamino)methyl)-N-(4-chlorophenyl)acetamide
- Key Differences : Chlorine substituents on both the benzimidazole and phenyl rings.
- Impact: Chlorine atoms enhance antimicrobial activity but may increase cytotoxicity.
- Molecular Formula : C22H19Cl2N3O (MW: 416.32 g/mol).
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
Biological Activity
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.
Structural Overview
The compound features:
- Benzimidazole moiety : Known for its diverse biological activities including anticancer and antimicrobial properties.
- Indole ring : Contributes to the compound's pharmacological profile, enhancing interactions with biological targets.
Biological Activities
Research indicates that compounds with similar structural features display a range of biological activities:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibitory effects on various cancer cell lines. |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. |
| Antiviral | Inhibition of viral replication, particularly in Flaviviridae family viruses. |
| Enzyme Inhibition | Potential to inhibit specific enzymes related to disease processes. |
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Effects :
-
Antiviral Properties :
- Investigations into the antiviral potential of related compounds have highlighted their ability to inhibit helicase activity in viruses such as Hepatitis C Virus (HCV). The structure of this compound may enhance its efficacy against viral pathogens due to the presence of both benzimidazole and indole functionalities .
The compound's biological activity is attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes in metabolic pathways critical for cancer progression and viral replication. For example, structural analogs have demonstrated effective inhibition of helicase enzymes in viruses, leading to decreased viral load .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide?
Answer:
The compound can be synthesized via multi-step reactions involving coupling of benzimidazole and bromoindole moieties. Key steps include:
- Benzimidazole core formation : Cyclization of o-phenylenediamine derivatives under acidic conditions (e.g., HCl or acetic acid) to generate the 1H-benzimidazole scaffold .
- Acetamide linkage : Reaction of 5-bromo-1H-indole with bromoacetyl bromide to form the acetamide intermediate, followed by coupling with 2-(1H-benzimidazol-2-yl)ethylamine. Use of NaH in DMF as a base facilitates nucleophilic substitution .
- Purification : Recrystallization from methanol or ethanol yields pure product, confirmed by melting point analysis and NMR spectroscopy .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
A combination of spectroscopic and analytical techniques is critical:
- 1H/13C-NMR : Assign peaks for the benzimidazole (δ 7.2–7.8 ppm), indole (δ 6.9–7.5 ppm), and acetamide (δ 2.1–2.3 ppm) protons .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., using SHELXL software) to validate stereochemistry .
Advanced: How can computational modeling predict the compound’s interaction with biological targets like Bcl-2/Mcl-1?
Answer:
Molecular docking and dynamics simulations are essential:
- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses. The bromoindole moiety may occupy hydrophobic pockets, while the benzimidazole interacts via π-π stacking .
- Validation : Compare docking scores (e.g., binding energy ≤ −8 kcal/mol) with experimental IC50 values from fluorescence polarization assays .
- Free-energy calculations : Apply MM-GBSA to refine binding affinity predictions .
Advanced: What strategies address low yields during acetamide coupling reactions?
Answer:
Low yields (e.g., 6–17% in similar compounds ) may arise from steric hindrance or competing side reactions. Mitigation approaches include:
- Catalyst optimization : Replace NaH with milder bases like K2CO3 in polar aprotic solvents (e.g., DMF or DMSO) .
- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity .
- HPLC purification : Separate by-products using C18 columns with acetonitrile/water gradients .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
Answer:
Systematic SAR studies are recommended:
- Bromo vs. chloro substitution : The 5-bromo group on indole enhances hydrophobic interactions with target proteins (e.g., Bcl-2), improving binding affinity by 2–3 fold compared to chloro analogs .
- Benzimidazole substituents : Methyl or methoxy groups at the benzimidazole 4-position can alter solubility and metabolic stability .
- In vitro testing : Use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) to correlate structural changes with IC50 shifts .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they resolved?
Answer:
Challenges include poor crystal quality and twinning. Solutions involve:
- Crystallization conditions : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation rates .
- SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to resolve disorder in the benzimidazole-ethyl chain .
- Hydrogen bonding analysis : Identify intermolecular N–H⋯N and C–H⋯O interactions to stabilize crystal packing .
Advanced: How can researchers design analogs to improve pharmacokinetic properties?
Answer:
Focus on logP, solubility, and metabolic stability:
- LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to 2.0, enhancing aqueous solubility .
- Prodrug strategies : Mask the acetamide as a ester or carbamate to improve oral bioavailability .
- CYP450 inhibition assays : Test liver microsomes to identify metabolically stable analogs .
Basic: What analytical techniques detect impurities in the final product?
Answer:
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) to quantify residual solvents or unreacted intermediates .
- LC-MS/MS : Detect trace impurities (≤0.1%) via multiple reaction monitoring (MRM) .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
